2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one
Overview
Description
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one typically involves multiple steps, including the formation of the phenoxy and piperazine moieties, followed by their coupling. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, incorporating recycling of solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen substitution reactions on the phenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one
- 2-(4-Methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one
- 2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethan-1-one
Uniqueness
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new materials or drugs with specific desired properties.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-4-15(23-13-5-6-14(17)12(2)11-13)16(20)18-7-9-19(10-8-18)24(3,21)22/h5-6,11,15H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKPWSVFQGUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)OC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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